molecular formula C8H18N4S B8723202 Hexamethylguanidinium thyocyanate

Hexamethylguanidinium thyocyanate

Cat. No.: B8723202
M. Wt: 202.32 g/mol
InChI Key: WOLOMGGBPRYDFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hexamethylguanidinium thyocyanate is an organic salt that consists of a hexamethylguanidinium cation and a thiocyanate anion

Preparation Methods

Hexamethylguanidinium thyocyanate can be synthesized through several methods. One common method involves the reaction of hexamethylguanidinium chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization . Another method involves the direct reaction of hexamethylguanidinium carbonate with ammonium thiocyanate under heat .

Chemical Reactions Analysis

Hexamethylguanidinium thyocyanate undergoes various chemical reactions, including:

Scientific Research Applications

Hexamethylguanidinium thyocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexamethylguanidinium thiocyanate involves its ability to disrupt the hydrogen bonding network of water, leading to the denaturation of proteins and nucleic acids. This property makes it an effective chaotropic agent, which is useful in the extraction and purification of nucleic acids .

Comparison with Similar Compounds

Hexamethylguanidinium thyocyanate can be compared with other similar compounds, such as guanidinium thiocyanate and tetramethylguanidinium thiocyanate. While all these compounds share similar properties, hexamethylguanidinium thiocyanate is unique due to its higher thermal stability and ionic conductivity .

Similar Compounds

  • Guanidinium thiocyanate
  • Tetramethylguanidinium thiocyanate
  • Bis(trifluoromethanesulfonyl)imide salts

Properties

Molecular Formula

C8H18N4S

Molecular Weight

202.32 g/mol

IUPAC Name

bis(dimethylamino)methylidene-dimethylazanium;thiocyanate

InChI

InChI=1S/C7H18N3.CHNS/c1-8(2)7(9(3)4)10(5)6;2-1-3/h1-6H3;3H/q+1;/p-1

InChI Key

WOLOMGGBPRYDFH-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=[N+](C)C)N(C)C.C(#N)[S-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.00 g (5.16 mmol) of bis(dimethylamino)chlorocarbenium thiocyanate and 0.26 g (5.10 mmol) of lithium dimethylamide are dissolved in 10 ml of acetonitrile under a protective-gas atmosphere (argon). The reaction mixture is stirred for 5 hours at room temperature, and LiCl is subsequently filtered off. The salt LiCl is washed with 2 ml of acetonitrile, and the organic phases are combined. The solvent is distilled off, and the residue is dried under reduced pressure at 7 Pa and 50° C., giving 0.99 g of hexamethylguanidinium thiocyanate as an oil, corresponding to a yield of 94.8%.
Name
bis(dimethylamino)chlorocarbenium thiocyanate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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